![molecular formula C19H17N3O5S B2980577 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034238-26-9](/img/structure/B2980577.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized compounds with structures related to the query compound, showing significant antimicrobial activity. For example, Raval et al. (2012) developed a variety of compounds utilizing a microwave-assisted synthesis technique that demonstrated considerable antibacterial and antifungal activities against a range of bacterial strains (Raval, Naik, & Desai, 2012). Similar antimicrobial efficacy was observed in novel 2-oxo-2H-chromene-3-carbaldehyde derivatives containing 1,3,4-thiadiazole moiety, as reported by Govori, Spahiu, & Haziri (2014) (Govori, Spahiu, & Haziri, 2014).
Antiproliferative (Anticancer) Activity
The potential antiproliferative activities of related compounds have been explored in several studies. For instance, Abdelhamid et al. (2018) synthesized novel thiadiazole-benzofuran hybrids, evaluating their antitumor potential against human breast carcinoma cell lines, with some compounds exhibiting promising anticancer activity (Abdelhamid et al., 2018).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been developed as effective chemosensors for cyanide anions, indicating the versatility of related compounds in sensing applications. Wang et al. (2015) synthesized derivatives that can recognize cyanide anions through Michael addition reaction, exhibiting significant changes observable by the naked eye (Wang et al., 2015).
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that compounds based on the benzo[c][1,2,5]thiadiazole group can modify optoelectronic and photophysical properties by varying the donor groups .
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used in photovoltaic applications and as fluorescent sensors .
Result of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds can modify optoelectronic and photophysical properties .
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-21-15-7-3-4-8-16(15)22(28(21,25)26)11-10-20-18(23)14-12-13-6-2-5-9-17(13)27-19(14)24/h2-9,12H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXXBRPQVBRQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide |
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